molecular formula C14H17N3O2 B12936684 N-Ethyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide CAS No. 62347-43-7

N-Ethyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

Cat. No.: B12936684
CAS No.: 62347-43-7
M. Wt: 259.30 g/mol
InChI Key: LDVVSFMBHKEYDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)butyramide is a chemical compound with the molecular formula C14H17N3O2 It belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen atom and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)butyramide typically involves the cyclization of appropriate precursors. One common method involves the reaction of an amidoxime with an organic nitrile in the presence of a catalyst such as p-toluenesulfonic acid and zinc chloride. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-Ethyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)butyramide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Ethyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)butyramide involves its interaction with specific molecular targets. The oxadiazole ring can form hydrogen bonds with biological molecules, influencing their activity. This interaction can disrupt the function of enzymes or receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3-Oxadiazole
  • 1,2,5-Oxadiazole
  • 1,3,4-Oxadiazole

Uniqueness

N-Ethyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)butyramide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other oxadiazoles, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for further research and development .

Properties

CAS No.

62347-43-7

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

N-ethyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

InChI

InChI=1S/C14H17N3O2/c1-3-8-12(18)17(4-2)14-15-13(16-19-14)11-9-6-5-7-10-11/h5-7,9-10H,3-4,8H2,1-2H3

InChI Key

LDVVSFMBHKEYDN-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N(CC)C1=NC(=NO1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.